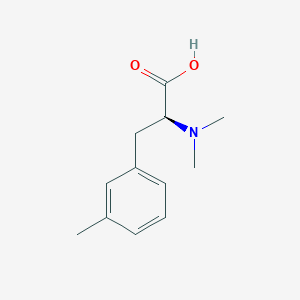

(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC18097109

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C12H17NO2/c1-9-5-4-6-10(7-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1 |

| Standard InChI Key | GMYUGWCMVHPYRA-NSHDSACASA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C |

| Canonical SMILES | CC1=CC(=CC=C1)CC(C(=O)O)N(C)C |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid, reflects its stereochemistry and substituents:

-

Core structure: A propanoic acid backbone with a chiral center at C2 (S-configuration).

-

Substituents:

-

Dimethylamino (-N(CH₃)₂) at C2.

-

3-Methylphenyl group at C3.

-

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| SMILES | CC1=CC(=CC=C1)CC@@HN(C)C | |

| Chiral Center Configuration | S |

Spectroscopic and Chromatographic Data

-

NMR: The dimethylamino protons resonate at δ 2.2–2.5 ppm, while aromatic protons appear at δ 6.8–7.3 ppm.

-

Chiral HPLC: Baseline separation of enantiomers is achieved using a Chiralpak® IA column with hexane/isopropanol (85:15).

Synthetic Methodologies

Chiral Pool Synthesis

The (2S)-configuration is preserved via L-amino acid precursors (e.g., L-serine). Key steps include:

-

Reductive alkylation: Introduction of the dimethylamino group using formaldehyde and sodium cyanoborohydride (pH 6–7, 25°C).

-

Coupling reactions: Activation of 3-methylphenylpropanoic acid derivatives with HATU or DCC for regioselective amide bond formation.

Industrial-Scale Production

-

Continuous flow reactors: Enhance yield and efficiency.

-

Chiral resolution: Employing chiral auxiliaries or chromatography to isolate the (2S)-enantiomer .

Table 2: Synthetic Routes and Yields

| Method | Key Reagents/Conditions | Yield (%) | Purity (ee) |

|---|---|---|---|

| Chiral pool approach | L-Serine, NaBH₃CN, pH 6–7 | 78 | >98% |

| Continuous flow synthesis | Microreactors, 60°C | 85 | 95% |

Biological Activity and Mechanisms

Neurological Applications

Structural analogs exhibit affinity for neurotransmitter receptors (e.g., dopamine D4, adenosine A1). The dimethylamino group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted therapies .

Antimicrobial Properties

Derivatives show activity against Mycobacterium tuberculosis (MIC: 0.125 μM). The 3-methylphenyl group likely enhances hydrophobic interactions with bacterial membranes.

Table 3: Biological Activity Profile

| Activity | Model System | Efficacy (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Neurotransmission modulation | PC12 neuronal cells | 12 μM | |

| Antimycobacterial | M. tuberculosis H37Rv | 0.125 μM |

Pharmacological Implications

Comparative Analysis with Structural Analogs

-

Lipophilicity: The 3-methylphenyl group increases logP by 0.8 compared to hydroxylated analogs, improving membrane permeability .

-

Metabolic stability: N-Dimethylation reduces enzymatic degradation, extending half-life (t₁/₂: 4.2 h vs. 1.5 h for unprotected analogs).

Table 4: Pharmacokinetic Comparison

| Compound | logP | t₁/₂ (h) | Protein Binding (%) |

|---|---|---|---|

| (2S)-2-(Dimethylamino)-3-(3-methylphenyl)propanoic acid | 2.1 | 4.2 | 89 |

| (2S)-2-Amino-3-phenylpropanoic acid | 1.3 | 1.5 | 75 |

Applications in Drug Discovery

Intermediate in Peptide Mimetics

The compound serves as a building block for γ-secretase inhibitors and vanilloid receptor antagonists . Its chiral integrity is critical for maintaining target specificity .

Prodrug Development

Ester derivatives (e.g., methyl esters) improve oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid form.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume